Ylangene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12+,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-QRTUWBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CC[C@H]3C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018185 | |
| Record name | Ylangene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14912-44-8 | |
| Record name | Ylangene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14912-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ylangene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014912448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ylangene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YLANGENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V1KJO52Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Trajectories and Foundational Context of Ylangene
Evolution of Sesquiterpene Research and Ylangene's Position
The study of sesquiterpenes has evolved significantly since their initial discovery. Early research focused on the isolation and structural elucidation of these compounds from natural sources, primarily plants. As analytical techniques advanced, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, the identification and characterization of complex mixtures of sesquiterpenes in essential oils became more feasible. nih.gov
This compound holds a position within sesquiterpene research as a notable example of a tricyclic sesquiterpene hydrocarbon. Its presence in the essential oil of Cananga odorata, commonly known as ylang-ylang, contributed to its early investigation. nih.gov Research into sesquiterpenes like this compound has been driven by their diverse structures and potential biological activities. The biosynthetic pathways leading to sesquiterpenes, including this compound, involve the cyclization of farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) (MVA) pathway or methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.com Studies on terpene synthases have revealed that single enzymes can often produce multiple sesquiterpene products, contributing to the complexity observed in natural extracts. duke.edu Computational studies have also been employed to understand the carbocation rearrangements involved in the biosynthesis of various sesquiterpenes, including alpha- and beta-ylangene, from common bicyclic intermediates. thegoodscentscompany.comebi.ac.uk
This compound and its isomers have been identified in various plant sources beyond ylang-ylang, such as Humulus lupulus, Perilla frutescens, Solidago canadensis, and certain Citrus genotypes, highlighting its distribution in the plant kingdom. nih.govwikidata.orgresearchgate.net It has also been found in soft corals, indicating its presence in marine organisms. thegoodscentscompany.comebi.ac.ukmdpi.comjst.go.jp The identification of this compound in different species underscores its relevance in chemotaxonomy and the study of natural product biosynthesis.
Historical Perspectives on this compound Discovery and Early Characterization
The discovery and early characterization of this compound are closely tied to the investigation of ylang-ylang essential oil, a fragrant oil traditionally obtained from the flowers of Cananga odorata. nih.gov Early phytochemical studies aimed to identify the volatile compounds responsible for the oil's characteristic aroma. Gas chromatography-mass spectrometry (GC-MS) played a crucial role in separating and identifying the numerous components present in these complex mixtures. nih.gov
While specific dates for the absolute first isolation and characterization of "this compound" as a distinct compound are not explicitly detailed in the provided snippets, the term "this compound" itself suggests its origin and early association with ylang-ylang oil. Research in the mid to late 20th century focused on using techniques like GC-MS and ¹H NMR to identify the various sesquiterpene hydrocarbons and oxygenated sesquiterpenes in ylang-ylang oil. nih.gov These early efforts laid the groundwork for understanding the chemical composition of such natural products and isolating individual components like the this compound isomers for further study. The structural elucidation of this compound, like other complex sesquiterpenes, would have relied on a combination of spectroscopic methods available at the time.
Stereochemical Diversity and Isomeric Forms of this compound
This compound exists in various stereoisomeric forms, primarily alpha-ylangene (B1205585) and beta-ylangene. These isomers share the same molecular formula (C₁₅H₂₄) but differ in their three-dimensional arrangement of atoms, leading to distinct physical and chemical properties. nih.govnih.gov
Alpha-ylangene has been reported with the IUPAC name (1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.0²,⁷]dec-3-ene. nih.gov Its chemical structure features a tricyclic core with specific configurations at multiple chiral centers. Beta-ylangene also possesses a tricyclic structure but with a different arrangement of double bonds and/or stereocenters compared to alpha-ylangene. nih.govnih.gov The PubChem database lists distinct CIDs for alpha-ylangene (CID 442409 and CID 20055075, which appears to be a broader entry encompassing this compound) and beta-ylangene (CID 519779). nih.govnih.govnih.gov
The stereochemical differences between these isomers are significant in chemical research, as they can influence physical properties such as boiling point and solubility, as well as their behavior in chemical reactions and interactions with biological systems. thegoodscentscompany.comthegoodscentscompany.com Research has explored the relative attractiveness of alpha- and beta-ylangene enantiomers in biological contexts, such as their role as attractants for the male Mediterranean fruit fly, highlighting the importance of specific stereochemistry for biological activity. ebi.ac.uk Computational studies have also investigated the potential biosynthetic pathways leading to alpha- and beta-ylangene, suggesting they may arise from common intermediates through different rearrangement processes. thegoodscentscompany.comebi.ac.uk
While alpha- and beta-ylangene are the most commonly referenced isomers, the complex nature of sesquiterpene biosynthesis and potential rearrangement pathways could theoretically lead to other related structures, sometimes referred to with Greek letter prefixes (e.g., gamma-, delta-ylangene), although detailed information on distinct gamma- and delta-ylangene isomers was not prominently found in the provided search results focusing specifically on their characterization as separate, well-defined natural products with unique CIDs beyond the general "this compound" entry. The focus in the literature appears primarily on the alpha and beta forms.
Elucidation of Ylangene Biosynthetic Pathways
Precursor Utilization in Ylangene Biosynthesis
The universal precursor for sesquiterpenes, including this compound, is farnesyl diphosphate (B83284) (FPP). ebi.ac.ukgoogle.comresearchgate.netresearchgate.net FPP is a 15-carbon isoprenoid molecule synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. google.comoup.com While FPP serves as the direct substrate for this compound biosynthesis, the specific cyclization mechanisms it undergoes are key to forming the distinct this compound scaffold.
Farnesyl Diphosphate (FPP) Cyclization Mechanisms
The cyclization of FPP is initiated by the ionization of the diphosphate group, leading to the formation of a highly reactive farnesyl cation. researchgate.netplos.org This acyclic cation can then undergo a series of intricate cyclization and rearrangement steps within the active site of a terpene synthase. For this compound, these steps ultimately lead to the formation of the tricyclic structure. Computational studies have investigated the carbocationic rearrangement pathways involved in the formation of both alpha- and beta-ylangene from FPP. figshare.comnih.gov These studies suggest that this compound isomers likely arise from a common bicyclic intermediate. figshare.comnih.gov The specific folding and orientation of FPP within the enzyme's active site dictate the initial cyclization and subsequent rearrangements, influencing the final sesquiterpene product.
Enzymatic Catalysis in this compound Formation
The cyclization and rearrangement of FPP to form this compound are catalyzed by dedicated enzymes known as sesquiterpene synthases. These enzymes play a crucial role in guiding the carbocation cascade to produce specific sesquiterpene skeletons.
Functional Characterization of this compound Synthases (e.g., CoTPS2)
In Cananga odorata, a specific sesquiterpene synthase, CoTPS2, has been functionally characterized and shown to catalyze the synthesis of beta-ylangene. ebi.ac.ukgoogle.comoup.comnih.gov CoTPS2 is a multifunctional enzyme capable of producing not only beta-ylangene but also beta-copaene and beta-cubebene (B108704) from FPP. ebi.ac.ukgoogle.comoup.comnih.gov This highlights the ability of a single enzyme to generate multiple sesquiterpene products from the same substrate, a common feature among terpene synthases. In vitro assays and in planta expression studies have confirmed the activity of CoTPS2 in producing these sesquiterpenes. ebi.ac.ukoup.comnih.gov
Multifunctional and Stereospecific Aspects of Sesquiterpene Synthase Activity
Sesquiterpene synthases are often multifunctional, producing a mixture of products from a single substrate due to the complex nature of the carbocation intermediates and the various possible rearrangement pathways. ebi.ac.ukoup.comresearchgate.net However, these enzymes also exhibit remarkable stereospecificity, controlling the precise stereochemistry of the resulting cyclic products. researchgate.net The active site of the enzyme provides a confined environment that steers the reactive carbocations through specific trajectories, leading to the formation of particular stereoisomers. The multifunctional nature of CoTPS2, producing beta-ylangene, beta-copaene, and beta-cubebene, exemplifies the diverse outcomes possible from a single enzyme, while the production of specific stereoisomers demonstrates the enzyme's control over the reaction pathway.
Theoretical and Computational Approaches to this compound Carbocation Rearrangements
Computational chemistry plays a vital role in understanding the complex carbocation rearrangements that occur during this compound biosynthesis. These theoretical approaches provide insights into reaction mechanisms and the factors influencing product formation that are difficult to obtain experimentally.
Quantum Chemical Calculations of Biosynthetic Pathways
Quantum chemical calculations, particularly density functional theory (DFT), have been employed to study the carbocationic rearrangement pathways leading to alpha- and beta-ylangene. figshare.comnih.govresearchgate.net These calculations help to map the potential energy surface of the reaction, identifying intermediates and transition states involved in the cyclization and rearrangement cascade of the farnesyl cation. figshare.comnih.govresearchgate.net Studies have shown that the potential energy profiles for these pathways can be relatively flat, suggesting that minimal enzymatic intervention might be required after the initial ionization of FPP for the generation of certain sesquiterpenes like this compound. figshare.comnih.gov These computational studies have largely supported previously proposed mechanistic pathways while also revealing subtle differences and alternative possibilities for stereochemical outcomes and rearrangements. figshare.comnih.gov
Mechanistic Proposals for this compound Skeletal Rearrangements
The formation of the tricyclic this compound skeleton from the acyclic precursor FPP involves a series of intricate carbocationic rearrangements within the active site of a sesquiterpene synthase nih.govresearchgate.net. These rearrangements are initiated by the ionization of the diphosphate group of FPP, generating an allylic cation google.com.
Computational studies have provided significant insights into the proposed mechanistic pathways leading to alpha-ylangene (B1205585) and beta-ylangene nih.govresearchgate.net. These studies suggest that this compound isomers likely arise from a common bicyclic intermediate researchgate.net. The carbocation cascade leading to alpha-ylangene is considered representative of the types of cascades involved in the biosynthesis of many terpenes researchgate.net.
A proposed mechanism for alpha-ylangene formation involves a series of steps starting from a macrocyclic cation intermediate. This cascade may include a 1,3-hydride shift followed by sequential carbocation/alkene cyclizations and a final deprotonation step researchgate.net. The precise sequence and nature of these rearrangements are dictated by the specific folding of the substrate within the enzyme's active site and the catalytic residues present google.comresearchgate.net.
Skeletal rearrangements in terpene biosynthesis often involve Wagner-Meerwein type shifts, hydride shifts, and cyclizations driven by the stability of intermediate carbocations researchgate.netmsu.edulibretexts.org. The formation of the fused ring system of this compound requires specific cyclization events and subsequent rearrangements to achieve the characteristic tricyclo[4.4.0.02,7]dec-3-ene core structure nih.govthegoodscentscompany.com.
Analysis of Potential Energy Surfaces in this compound Formation
Theoretical studies utilizing gas-phase quantum chemical calculations have been employed to analyze the potential energy surfaces associated with the carbocationic rearrangement pathways leading to this compound isomers nih.govresearchgate.netebi.ac.ukacs.org. These analyses are crucial for understanding the energetic feasibility and relative stabilities of the intermediates and transition states involved in the biosynthetic cascade.
Computational results suggest that the potential energy profiles for the pathways leading to alpha-ylangene and beta-ylangene are relatively flat researchgate.netebi.ac.uk. This flatness supports the hypothesis that following the initial ionization of farnesyl diphosphate, minimal enzymatic intervention may be required to guide the subsequent carbocation rearrangements researchgate.netebi.ac.uk. The enzyme's role would then be primarily in the initial cyclization and positioning of the substrate to favor specific rearrangement pathways.
The final carbocations in the proposed pathways have been predicted to exist on a relatively flat region of the potential energy surface, with the charge and electron density potentially delocalized researchgate.net. This delocalization can be consistent with hybrid carbocation structures, such as a hybrid cyclobutylcarbinyl/bishomoallylic cation structure proposed for an intermediate in alpha-ylangene formation researchgate.net. The driving force for alpha-ylangene formation is suggested to be the exchange of pi-bonds for stronger sigma-bonds and increased delocalization of charge and electron density researchgate.net.
Ecological Distribution and Chemotaxonomic Significance of Ylangene
Natural Abundance in Terrestrial Flora
Ylangene is primarily recognized as a component of the essential oils of numerous terrestrial plant species, particularly those known for their aromatic properties.
Alpha-ylangene (B1205585) is a characteristic component of the essential oil derived from the flowers of Cananga odorata (Lam.) Hook. f. & Thomson, commonly known as ylang-ylang. thegoodscentscompany.comperflavory.comwikidata.org The concentration of alpha-ylangene can vary significantly depending on the distillation fraction of ylang-ylang oil, being a notable component in the "Extra" and "First" grades.
Beyond Cananga odorata, alpha-ylangene has been identified in the essential oils of numerous other plant species across various families. These include Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine), Humulus lupulus L. (hops), Artemisia annua L. (sweet wormwood), and various species within the genera Cymbopogon, Piper, Zingiber, Citrus, Eucalyptus, Mentha, Ocimum, Pinus, Rosmarinus, Salvia, and Thymus. Its presence has also been reported in species like Vetiveria zizanioides, Lavandula species, Chamomilla recutita, Origanum vulgare, and numerous trees including Cinnamomum zeylanicum, Illicium verum, Myristica fragrans, Pimenta dioica, Syzygium aromaticum, and various conifers.
The widespread occurrence of this compound in such diverse plant taxa suggests its potential roles in plant defense, attraction of pollinators or herbivores, or as a metabolic byproduct.
Here is a table illustrating some plant sources of this compound:
| Plant Species | Common Name | Family |
| Cananga odorata | Ylang-ylang | Annonaceae |
| Schisandra chinensis | Chinese magnolia vine | Schisandraceae |
| Humulus lupulus | Hops | Cannabaceae |
| Artemisia annua | Sweet wormwood | Asteraceae |
| Zingiber officinale | Ginger | Zingiberaceae |
| Rosmarinus officinalis | Rosemary | Lamiaceae |
| Salvia officinalis | Sage | Lamiaceae |
| Thymus vulgaris | Thyme | Lamiaceae |
| Vetiveria zizanioides | Vetiver | Poaceae |
| Lavandula species | Lavender | Lamiaceae |
| Chamomilla recutita | German chamomile | Asteraceae |
| Origanum vulgare | Oregano | Lamiaceae |
| Cinnamomum zeylanicum | Cinnamon | Lauraceae |
| Myristica fragrans | Nutmeg | Myristicaceae |
| Syzygium aromaticum | Clove | Myrtaceae |
The chemical composition of essential oils, including the concentration of this compound, can be significantly influenced by genetic variations within a species (varietal differences) and environmental factors related to geographic location. Studies on Cananga odorata from different origins, such as the Comoros, Madagascar, and Reunion, have shown variations in the relative proportions of alpha-ylangene and other sesquiterpenes. These variations contribute to distinct chemotypes, which are chemical profiles characteristic of a specific variety or geographic origin. The distillation process itself also separates components based on volatility, leading to different grades of ylang-ylang oil with varying this compound concentrations. This variability underscores the importance of considering both genetic and environmental factors when analyzing the ecological and chemotaxonomic significance of this compound.
Occurrence in Aromatic Plant Species (e.g., Cananga odorata, Schisandra chinensis, Humulus lupulus)
Isolation from Marine Biota (e.g., Soft Corals of the Genus Lemnalia)
While predominantly found in terrestrial plants, this compound and this compound-type sesquiterpenoids have also been isolated from marine organisms. Notably, soft corals of the genus Lemnalia have been identified as a source of these compounds. The presence of similar sesquiterpene skeletons in both terrestrial and marine organisms suggests potentially conserved biosynthetic pathways or ecological interactions, such as dietary uptake or microbial symbiosis, although further research is needed to fully understand the origins and roles of this compound in marine environments.
This compound as a Constituent of Volatile Organic Compound Emissions
As a volatile sesquiterpene, this compound is a component of the Volatile Organic Compound (VOC) emissions from plants, particularly from species rich in essential oils like Cananga odorata. thegoodscentscompany.comperflavory.comwikidata.org These VOC emissions play crucial roles in plant-environment interactions, including attracting pollinators, deterring herbivores, and communicating with other plants. The release of this compound into the atmosphere contributes to the characteristic aroma of its source plants and can have implications for atmospheric chemistry and ecological signaling.
Phylogenetic and Chemotaxonomic Implications of this compound Profiles
The profile of sesquiterpenes, including the presence and relative abundance of this compound, is a valuable tool in chemotaxonomy – the classification of organisms based on their chemical constituents. Variations in this compound content and its co-occurrence with other terpenes can help differentiate between closely related plant species or populations. In Cananga odorata, for instance, the specific composition of its essential oil, including this compound levels, is used to distinguish between different forms and origins, aiding in the understanding of its infraspecific variation and evolutionary history. Chemotaxonomic studies utilizing this compound profiles contribute to a more comprehensive understanding of phylogenetic relationships and biodiversity.
Advanced Synthetic Methodologies for Ylangene and Its Structural Analogs
Strategies for the Total Synthesis of Ylangene Core Structures
Total synthesis approaches to the this compound core structure often focus on the challenging construction of its fused tricyclic framework. Early strategies explored general methods for synthesizing the tricyclo[4.4.0.02,7]decane system. acs.orgheathcock.org One notable approach involved the base-catalyzed cyclization of a keto tosylate intermediate, demonstrating a general method for constructing this specific ring system. acs.orgheathcock.org
Another strategy for the total synthesis of (±)-α-copaene and (±)-α-ylangene has utilized the Diels-Alder reaction of 2-pyrone. researchgate.net This cycloaddition approach provides a route to the core structure, which can then be elaborated to the target molecules. researchgate.net
Regioselective and Stereoselective Construction of Tricyclic Scaffolds
The construction of the this compound tricyclic scaffold requires precise control over both the regiochemistry (where reactions occur on the molecule) and stereochemistry (the 3D arrangement of atoms). Achieving high regioselectivity and stereoselectivity is paramount in natural product synthesis to obtain the desired isomer and avoid the formation of unwanted byproducts.
Methods for the stereoselective construction of complex tricyclic alkaloid-like species, which share structural similarities with the this compound core, have been developed using successive oxidative cleavage and double Mannich reactions. chemrxiv.org These approaches highlight the importance of controlled reaction sequences to build complex cyclic systems with defined stereochemistry. The use of asymmetric Diels-Alder reactions is also a known strategy for forming complex, enantioenriched scaffolds. chemrxiv.org
Base-Catalyzed Cyclization and Rearrangement Processes in this compound Synthesis
Base-catalyzed reactions and molecular rearrangements play significant roles in the synthesis of this compound. As mentioned earlier, base-catalyzed cyclization of specific intermediates has been employed as a key step in constructing the tricyclo[4.4.0.02,7]decane core of this compound. acs.orgheathcock.org
Rearrangement reactions are fundamental transformations in organic chemistry that involve the reorganization of atoms within a molecule, leading to isomeric products. solubilityofthings.comwiley-vch.de These processes are crucial in total synthesis for altering molecular connectivity and accessing desired structural motifs. solubilityofthings.com In the context of this compound synthesis, rearrangement cascades, often involving carbocations, are relevant to both biosynthetic pathways and synthetic strategies. researchgate.net Computational studies have investigated the carbocationic rearrangement pathways leading to α-ylangene and β-ylangene, providing insights into the energetic viability of these transformations. researchgate.net The formation of α-ylangene is driven by the exchange of π-bonds for σ-bonds and increased delocalization. researchgate.net
Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives
Chemoenzymatic and biocatalytic methods offer alternative and often more sustainable routes to complex molecules like this compound and its derivatives. These approaches utilize enzymes or microorganisms to catalyze specific chemical transformations, often with high selectivity under mild conditions. wiley-vch.de
The biosynthesis of terpenes, including sesquiterpenes like this compound, involves prenyltransferases and terpene synthases that catalyze the coupling of isopentenyl pyrophosphate (IPP) precursors and subsequent cyclizations. cardiff.ac.ukgoogle.com Sesquiterpene synthases convert farnesyl pyrophosphate to various sesquiterpene skeletons. google.com A multifunctional sesquiterpene synthase (CoTPS2) from Cananga odorata has been identified that can catalyze the synthesis of β-ylangene, along with other sesquiterpenes. nih.gov This highlights the potential of using isolated enzymes for the biocatalytic production of this compound and its analogs.
Chemoenzymatic synthesis can involve combining chemical steps with enzymatic transformations. While specific detailed examples for the chemoenzymatic synthesis of this compound derivatives were not extensively detailed in the search results beyond the enzymatic biosynthesis, the general principles of using enzymes for selective transformations in terpene synthesis are well-established. wiley-vch.decardiff.ac.uk The development of in vitro chemoenzymatic routes for terpene precursors, such as (Z,Z)-farnesyl diphosphate (B83284), demonstrates the potential for building block synthesis using biocatalysis. cardiff.ac.uk
Development of Novel Chemical Transformations for this compound Functionalization
The functionalization of this compound involves introducing or modifying functional groups on the existing carbon skeleton. This is important for creating derivatives with potentially altered properties or for using this compound as a building block in the synthesis of other complex molecules.
While detailed examples of novel chemical transformations specifically for this compound functionalization were not prominently featured in the search results, research on the functionalization of related tricyclic scaffolds and terpenes provides relevant insights. Studies on the regioselective derivatizations of complex scaffolds, such as tribrominated atropisomeric benzamides, demonstrate the strategies employed to control the site of reaction on a molecule with multiple potential reactive centers. nih.gov
General advancements in organic synthesis, including novel catalytic methods and reaction sequences, can be applied to the functionalization of terpenoid structures. For example, studies on C-H functionalization reactions and various cycloaddition and rearrangement reactions contribute to the repertoire of tools available for modifying complex hydrocarbons like this compound. escholarship.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org The development of new reagents and synthetic methods is an ongoing area of research that benefits the synthesis of natural products. scripps.edu Chemical transformations of this compound-type sesquiterpenoids isolated from natural sources, such as soft corals, have also been reported, indicating the possibility of modifying these structures post-isolation. mdpi.com
Structure Activity Relationship Sar and Mechanistic Investigations of Ylangene Interactions
Computational Modeling of Ylangene Molecular Conformations and Interactions
Computational modeling plays a significant role in understanding the behavior of this compound at the molecular level. Studies utilizing density functional theory (DFT) calculations have been employed to investigate the carbocationic rearrangement pathways involved in the biosynthesis of sesquiterpenes, including alpha-ylangene (B1205585) and beta-ylangene. researchgate.netnih.govnih.gov These calculations help in assessing the energetic viability of proposed reaction mechanisms and understanding the conversion of precursors, such as macrocyclic cations, to this compound isomers. researchgate.netnih.gov
Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are valuable tools for characterizing the interactions of molecules with biological systems. frontiersin.org While much of this work focuses on interactions with proteins, nucleic acids, and lipid bilayers, the principles can be extrapolated to understand how this compound might interact with various biomolecules. frontiersin.org Computational modeling can help identify preferred binding sites and the nature of non-bonding interactions, which are crucial for understanding molecular recognition. frontiersin.orgmdpi.com
Influence of this compound Stereochemistry on Molecular Recognition
The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, significantly influences its interactions with other molecules, particularly in biological systems. numberanalytics.comnumberanalytics.com Chirality, a form of stereoisomerism where a molecule exists in non-superimposable mirror image forms (enantiomers), is fundamental to molecular recognition. numberanalytics.com Biological molecules like enzymes and receptors are often chiral, and their interactions with ligands are highly sensitive to the ligand's stereochemistry. numberanalytics.com
This compound exists as different stereoisomers, such as alpha-ylangene and beta-ylangene, which possess distinct three-dimensional structures. thegoodscentscompany.comthegoodscentscompany.com These structural differences arising from stereochemistry can lead to variations in how this compound isomers interact with specific biological targets, potentially resulting in different biological outcomes. Understanding the influence of the stereochemical configuration of this compound on its binding affinity and specificity to target molecules is essential for elucidating its mechanism of action. While general principles of stereochemistry's role in molecular recognition are well-established numberanalytics.com, specific detailed research findings on the differential molecular recognition of this compound stereoisomers were not prominently available in the search results.
Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound-Related Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a correlation between the chemical structure of compounds and their biological activity. entoxsimplified.com The underlying principle of QSAR is that the structure of a compound dictates its properties and, consequently, its activity. entoxsimplified.com By analyzing a series of compounds with known structures and activities, QSAR models can be developed to predict the activity of untested compounds within the same group. entoxsimplified.com
QSAR studies have been applied to various classes of compounds, including terpenoids, to predict activities such as hepatoprotection and neuroprotection. researchgate.netresearchgate.net While direct QSAR analyses specifically and solely focused on this compound were not extensively detailed in the search results, this compound is a sesquiterpene nih.govwikidata.org, and QSAR approaches applied to other sesquiterpenoids provide a framework for how similar analyses could be conducted for this compound and its derivatives. researchgate.netresearchgate.net For instance, QSAR models relating hepatoprotective activity to molecular properties of sesquiterpenoids have shown good correlation and predictive power. researchgate.net These studies often consider molecular descriptors related to lipophilicity, shape, and electronic properties to build predictive models. researchgate.net
Investigation of Mechanistic Pathways for this compound's Molecular Actions
Investigating the mechanistic pathways of this compound's molecular actions involves understanding the step-by-step processes by which it interacts with biological systems to produce an effect. Computational studies have provided insights into the biosynthetic mechanisms leading to this compound, involving carbocationic rearrangement cascades from precursors like farnesyl diphosphate (B83284). researchgate.netnih.govnih.gov These studies highlight the complex chemical transformations, including 1,3-hydride shifts and cyclization reactions, that shape the this compound scaffold. researchgate.netnih.gov
While the biosynthesis provides a foundation, the mechanisms of this compound's biological actions are a separate area of investigation. Research on oxygenated this compound-derived sesquiterpenoids isolated from sources like soft corals has shown biological activities such as cytotoxicity against cancer cell lines. researchgate.net Elucidating the mechanisms behind such activities would involve identifying the specific molecular targets (e.g., enzymes, receptors, cellular pathways) that this compound or its derivatives interact with. Computational modeling, as mentioned earlier, can assist in predicting binding sites and understanding the nature of these interactions. frontiersin.orgmdpi.com However, detailed mechanistic studies specifically on how this compound interacts with particular biological targets to elicit a response were not extensively found in the provided search results. The literature suggests that terpene formation often involves carbocation intermediates and can occur with minimal enzymatic intervention following initial ionization of precursors. researchgate.netnih.govnih.gov
Cutting Edge Analytical Techniques for Ylangene Profiling
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Platforms
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. chromatographytoday.comup.ac.zamdpi.comcore.ac.uk Its application in the analysis of essential oils and natural extracts containing ylangene is fundamental. irtech.inchromatographytoday.com However, the complexity of these samples often requires enhanced GC-MS approaches to achieve sufficient resolution and accurate identification of all components. irtech.inchromatographytoday.com
High-Sensitivity Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a sensitive and solvent-free sample preparation technique highly suitable for the analysis of VOCs, including those found in plant materials and biological matrices. perflavory.commdpi.comrestek.comresearchgate.netfrontiersin.org This method involves extracting volatile compounds from the headspace above a sample onto a solid-phase coating on a fiber, which is then desorbed directly into the GC-MS system for analysis. mdpi.comrestek.comresearchgate.netfrontiersin.org
HS-SPME-GC-MS has been demonstrated as a suitable technique for the characterization of VOCs in various samples, offering advantages such as simplicity, economy, and high resolution and sensitivity for volatile compounds. mdpi.comfrontiersin.org It allows for the measurement of a broad spectrum of VOCs. mdpi.com Studies have successfully utilized HS-SPME-GC-MS for the analysis of volatile compounds in matrices such as dry-cured ham and farm effluents, highlighting its efficiency for sampling and analyzing volatile compounds in complex samples. mdpi.comfrontiersin.org Specifically, a method for alpha-ylangene (B1205585) analysis in grapes and wine has been developed using HS-SPME-GC-MS, indicating its applicability for this compound profiling in plant-derived products. ebi.ac.uknih.govresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is a powerful technique that significantly enhances the separation power for complex multi-component samples like essential oils. irtech.inchromatographytoday.comup.ac.zaresearchgate.netchromatographyonline.com By coupling two capillary columns with different stationary phases, GC×GC distributes compounds across a two-dimensional separation space based on different physicochemical properties, leading to increased peak capacity and reduced co-elution compared to one-dimensional GC-MS. irtech.inchromatographytoday.com
This enhanced separation is particularly beneficial for the analysis of essential oils, which often contain numerous isomers and compounds with a wide range of volatilities and polarities. irtech.inchromatographytoday.com GC×GC, often coupled with Time-of-Flight Mass Spectrometry (TOF-MS), provides unparalleled peak capacity and separation power, enabling the identification of a significantly higher number of components in complex matrices. irtech.inup.ac.zaresearchgate.net For instance, in a study analyzing rosemary essential oils, GC×GC-TOF-MS identified over 450 peaks per sample, more than twice the number identified by one-dimensional GC-MS. irtech.in This superior resolving power makes GC×GC an increasingly widespread technique for accurate targeted analysis and untargeted profiling of complex volatile mixtures where compounds like this compound may be present. chromatographytoday.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation and confirmation of organic compounds, providing detailed information about the molecular structure and connectivity. d-nb.infochemrxiv.orguni-hamburg.de For sesquiterpenes like this compound, NMR is invaluable, particularly for differentiating between isomers that may have similar mass spectra but distinct structural arrangements. d-nb.infod-nb.infocas.czscispace.comconicet.gov.arresearchgate.net
NMR spectroscopy, including both 1D and 2D techniques (such as 1H NMR, 13C NMR, COSY, HMBC, HMQC, and NOESY), is routinely used for the structural determination of natural products, including terpenes and sesquiterpenes isolated from various sources. d-nb.infod-nb.info While GC-MS can provide rapid identification based on mass spectral libraries, NMR offers a more definitive means of structural confirmation, especially for novel or isomeric compounds. uni-hamburg.descispace.com
Application of 13C NMR for this compound Isomer Distinction
13C NMR spectroscopy is particularly powerful for differentiating between isomers due to its sensitivity to the electronic environment of each carbon atom in a molecule. scispace.comresearchgate.netacs.orguinjkt.ac.idnih.gov The characteristic chemical shifts in a 13C NMR spectrum provide a unique fingerprint for each isomer. scispace.comuinjkt.ac.idnih.gov
The distinction between sesquiterpene isomers like alpha-copaene and alpha-ylangene, which share the same molecular formula (C15H24) but differ in their structural arrangement, can be achieved through 13C NMR analysis. researchgate.netwikidata.orgwikipedia.org Libraries of 13C NMR chemical shifts for various terpenes and sesquiterpenes have been compiled to aid in the identification and differentiation of these compounds. scispace.com By comparing the experimental 13C NMR data of an isolated compound to these reference libraries, researchers can confirm its structure and distinguish it from potential isomers. scispace.comuinjkt.ac.id This is particularly important in the analysis of complex natural extracts where multiple sesquiterpene isomers may be present. scispace.com
Metabolomic and Volatilomic Approaches to this compound Detection
Metabolomics and volatilomics are comprehensive approaches aimed at the global analysis of metabolites and volatile organic compounds within a biological system or sample. nih.govmdpi.comresearchgate.netthermofisher.commdpi.commdpi.com These techniques are increasingly applied to identify and profile VOCs, including terpenes and sesquiterpenes like this compound, in various matrices. nih.govresearchgate.netresearchgate.netnih.gov
Volatilomics specifically focuses on the study of the complete set of volatile compounds emitted by an organism or sample, while metabolomics encompasses a broader range of metabolites. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov The analysis of VOCs can provide valuable information about the metabolic state or characteristics of a sample. frontiersin.orgacs.orgmdpi.comresearchgate.netnih.gov
Untargeted Metabolite Profiling in Biological Matrices
Untargeted metabolite profiling is a discovery-driven approach within metabolomics and volatilomics that aims to detect and identify as many metabolites or VOCs as possible in a sample without focusing on a predefined list of compounds. mdpi.comfrontiersin.orgacs.orgmdpi.comthermofisher.commdpi.commdpi.comresearchgate.netnih.govnih.gov This approach is particularly useful for exploring the complex chemical composition of biological matrices and identifying potential biomarkers or characteristic compounds. acs.orgmdpi.commdpi.comresearchgate.netnih.gov
Techniques like GC-MS are fundamental to untargeted volatilomics and metabolomics analysis of volatile and semi-volatile compounds in biological samples such as urine, skin emissions, and plant extracts. acs.orgmdpi.comthermofisher.comresearchgate.netnih.gov While relatively few metabolites are truly volatile, GC-MS can analyze a large portion of small molecule metabolites, often requiring chemical derivatization for less volatile compounds. thermofisher.com The high chromatographic separation power, sensitivity, and the availability of spectral libraries make GC-MS well-suited for untargeted profiling. thermofisher.com Studies utilizing untargeted approaches have successfully identified numerous VOCs in biological matrices, demonstrating the potential of these techniques for comprehensive volatile profiling and the detection of compounds like this compound if present in the sample. acs.orgmdpi.commdpi.comresearchgate.netnih.gov
Targeted Quantification of this compound in Environmental and Biological Samples
Targeted quantification of specific compounds like this compound in complex environmental and biological matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely employed method for the identification and quantification of volatile organic compounds, including terpenes like this compound, in various sample types. mdpi.comnist.govnih.gov
Research has demonstrated the application of GC-MS for analyzing the chemical composition of essential oils from various plants where this compound is a constituent. For instance, GC-MS analysis has been used to identify and quantify components in the essential oil of Rosemarinus officinalis, where alpha-ylangene was found to be present at 10.3%. scitechnol.com Similarly, studies on the essential oil of Eryngium maritimum fruits identified beta-ylangene at a concentration of 4.0% using GC-FID-MS. mdpi.com The analysis of hop (Humulus lupulus L.) samples, including dried cones and pellets, has also utilized GC-MS to determine volatile compound profiles, with this compound detected in essential oil samples. journal-of-agroalimentary.ro
The quantification of this compound in biological samples extends to studies investigating plant responses and chemical composition. In Tanacetum vulgare (tansy), beta-ylangene was observed to be significantly increased in the shoot tissues (leaflets and midribs) of plants treated with pipecolic acid, as determined by GC-MS analysis. researchgate.net This highlights the use of targeted quantification to understand changes in plant metabolite profiles under different conditions.
While direct quantification of this compound in broad environmental matrices like air or water is less extensively documented in the provided search results, studies on volatile organic compound emissions and the analysis of essential oils in plants that interact with the environment provide relevant insights into its presence and the analytical methods used. For example, this compound has been identified as a volatile compound emitted by Cananga odorata flowers, and GC-MS has been used to analyze the volatile profiles at different stages of flower development. mdpi.comresearchgate.netnih.gov
The development of specific analytical methods for this compound quantification is crucial for understanding its distribution and potential roles in various systems. A method for alpha-ylangene analysis in grapes and wine using Headspace-Solid Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) was developed to assess its potential as a marker compound for 'pepper' aroma. nih.gov Although alpha-ylangene was not detected in wine in this particular study, the method demonstrates the application of sensitive techniques for its targeted analysis in a biological product. nih.gov
The complexity of environmental and biological samples often necessitates robust sample preparation techniques coupled with highly sensitive detection methods like GC-MS or GC-FID-MS to accurately quantify low concentrations of compounds like this compound. mdpi.commdpi.commdpi.commdpi.commdpi.comtjpr.orgresearchgate.netnih.govmdpi.comdergipark.org.tr
Detailed Research Findings and Data
Studies on the composition of essential oils provide quantitative data on this compound concentration in specific plant sources.
| Plant Source | Sample Type | This compound Isomer | Concentration (%) | Analytical Method | Citation |
| Rosemarinus officinalis | Essential oil | alpha-Ylangene | 10.3 | GC-MS | scitechnol.com |
| Eryngium maritimum | Fruit essential oil | beta-Ylangene | 4.0 | GC-FID-MS | mdpi.com |
| Humulus lupulus L. | Essential oil (pellets) | This compound | 0.27 | GC-MS | journal-of-agroalimentary.ro |
| Humulus lupulus L. | Essential oil (pellets) | This compound | 0.05 | GC-MS | journal-of-agroalimentary.ro |
| Humulus lupulus L. | Essential oil (cones) | This compound | 0.18 | GC-MS | journal-of-agroalimentary.ro |
| Juniperus oxycedrus | Essential oil (aerial) | beta-Ylangene | 2.5 | GC/MS | ujecology.com |
| Protium heptaphyllum resin | Resin essential oil | alpha-Ylangene | 0.47 | GC-MS | mdpi.com |
Research on Cananga odorata (ylang-ylang) flowers at different developmental stages also provides quantitative insights into this compound content in a biological matrix. While specific numerical concentrations for this compound across all stages were not explicitly detailed in a single table within the provided snippets, one study indicated the presence of "this compound" at low percentages (0.02% ± 0.02 and 0.02% ± 0.04) in some flower stages analyzed by GC-MS. mdpi.com Another study on C. odorata var. fruticosa identified beta-ylangene as one of the sesquiterpenes synthesized by a specific terpene synthase. nih.gov
In the context of biological interactions, beta-ylangene has been identified in angelica seed oil and shown to be attractive to the male Mediterranean fruit fly, with an enantiomer ratio of 91.9% (+) and 8.1% (-). ebi.ac.uk This demonstrates the quantification of specific this compound enantiomers in a biological extract related to ecological interactions.
The application of advanced techniques like GC×GC-TOFMS has further improved the characterization of complex essential oils, including those from ylang-ylang, allowing for the detection of compounds not previously reported. nih.gov This signifies the ongoing advancements in analytical methods that enhance the targeted quantification and comprehensive profiling of compounds like this compound in biological samples.
Ecological Functions and Interspecific Communication Mediated by Ylangene
Ylangene's Role in Plant-Herbivore and Plant-Pathogen Interactions
Plant volatile organic compounds, including sesquiterpenes like this compound, are integral to plant defense strategies against herbivores and pathogens. nih.govscirp.orgrsc.orgmdpi.com Upon herbivore attack, plants can emit blends of VOCs that differ from their constitutive emissions, acting as a defense response. researchgate.net These volatile terpenes can function as deterrents or toxins to herbivores. acgpubs.org
Studies on the walnut tree, Juglans regia, have revealed the presence of beta-ylangene in the volatile profile of plants infested with the buprestid beetle Meliboeus ohbayashii primoriensis. univalle.edu.coscielo.org.coscielo.org.co While the specific defensive function of beta-ylangene in this interaction requires further investigation, its presence as a volatile emitted upon herbivory suggests a potential role in the plant's response to insect attack. univalle.edu.coscielo.org.coscielo.org.co
Terpenoids also play roles in plant defense against microbial pathogens. plos.orgnih.gov While direct evidence for this compound's specific role in plant-pathogen interactions is less detailed in the provided information, the broader context of terpenes indicates their capacity to suppress bacterial and fungal contamination. rsc.org Some sesquiterpenoids have been isolated from fungi, suggesting potential interactions in fungal ecology as well. scispace.comacs.orgresearchgate.net
This compound as a Kairomone or Allomone in Insect Communication
Semiochemicals are chemical substances that mediate interactions between organisms. ncsu.edubiochemjournal.comwikipedia.org These can be categorized as pheromones (intraspecific communication) or allelochemicals (interspecific communication). ncsu.edubiochemjournal.com Allelochemicals are further divided into allomones, which benefit the emitter, and kairomones, which benefit the receiver. ncsu.edubiochemjournal.comwikipedia.org
This compound has been identified as a semiochemical involved in insect communication, specifically acting as an attractant for certain insect species. ebi.ac.uknih.gov This suggests that in these interactions, this compound functions as a kairomone, benefiting the insect by helping it locate a resource, such as a host plant. ncsu.edubiochemjournal.comwikipedia.org
Chemosensory Responses in Specific Insect Pests (e.g., Mediterranean Fruit Fly)
Research on the Mediterranean fruit fly (Ceratitis capitata) has demonstrated chemosensory responses to this compound and related sesquiterpenes. ebi.ac.uknih.govnih.gov Field bioassays testing the attractiveness of various sesquiterpenes, including alpha- and beta-ylangene, to male Mediterranean fruit flies have been conducted. ebi.ac.uknih.gov These studies compared the attractiveness of structural analogs of (+)-alpha-copaene, a known potent male medfly lure. ebi.ac.uknih.gov
The results indicated that (+)-alpha-ylangene and (+)-beta-ylangene were somewhat attractive to male Mediterranean fruit flies, although significantly less attractive than (+)-alpha-copaene. ebi.ac.uknih.gov Other tested sesquiterpenes showed varying levels of attractiveness or no attraction. nih.gov
Electroantennography (EAG) studies have also investigated the responses of Mediterranean fruit fly antennae to various volatile compounds, including those found in host fruits like mango. nih.gov While alpha-copaene elicited a strong antennal response, beta-caryophyllene (B1668595) and ethyl octanoate (B1194180) also showed significant EAG activities in both male and female antennae. nih.gov Although this compound was not explicitly listed among the mango volatiles tested in this specific study, the responsiveness of medfly antennae to related sesquiterpenes highlights the importance of this class of compounds in their chemoreception and host-finding behavior. nih.gov
The relative attractiveness of different sesquiterpenes to male Mediterranean fruit flies in field bioassays is summarized in the table below.
| Compound | Relative Attractiveness (compared to (+)-α-copaene) | Benefit |
| (+)-α-Copaene | Most Attractive | Kairomone |
| (+)-α-Ylangene | Somewhat Attractive (much less than (+)-α-copaene) | Kairomone |
| (+)-β-Copaene | Somewhat Attractive (much less than (+)-α-copaene) | Kairomone |
| (+)-β-Ylangene | Somewhat Attractive (much less than (+)-α-copaene) | Kairomone |
| (-)-α-Copaene | Somewhat Attractive (much less than (+)-α-copaene) | Kairomone |
| Other Analogs | Not Attractive | - |
*Based on data from field bioassays with male Ceratitis capitata. ebi.ac.uknih.gov
Allelopathic Effects of this compound in Plant-Plant Dynamics
Allelopathy is a biological phenomenon where one plant produces biochemicals (allelochemicals) that influence the growth, survival, development, and reproduction of other plants. researchmap.jpscielo.brscielo.br Essential oils from various plants are known to contain allelochemicals, and this compound has been identified as a component of such oils. researchmap.jpscielo.brscirp.orgscirp.org
Integration of this compound into Broader Ecosystem Functionality and Terpene Ecology
This compound's ecological roles are part of the broader context of terpene ecology and the function of VOCs in ecosystems. Terpenes, including sesquiterpenes like this compound, are key mediators of interactions between plants and their environment. plos.orgnih.govrsc.orgmdpi.comacgpubs.org They contribute to plant defense, communication, and adaptation to various environmental pressures. plos.orgnih.govacgpubs.org
Plant VOCs can influence community dynamics by attracting pollinators, natural enemies of herbivores, or by mediating plant-plant interactions. plos.orgnih.govmdpi.com The emission of VOCs can vary depending on plant species, developmental stage, and environmental conditions, contributing to the complexity of chemical signaling in ecosystems. mdpi.comnih.gov
The presence of beta-ylangene in the floral scent of Cananga odorata (ylang-ylang) suggests a potential role in attracting pollinators, although further research is needed to fully understand its specific function in this context. nih.gov In marine ecosystems, terpenes produced by organisms like red algae also exhibit vital ecological roles, including chemical defense and interspecific communication. rsc.org
Biotechnological Innovations for Ylangene Production and Pathway Engineering
Microbial Fermentation Strategies for Ylangene Biosynthesis
Microbial fermentation presents a promising avenue for the sustainable production of valuable natural products like this compound. This approach involves the genetic engineering of microorganisms to synthesize target compounds through the introduction and manipulation of relevant biosynthetic pathways.
Heterologous Expression of this compound Synthases in Microbial Hosts
Heterologous expression is a technique that involves introducing genes encoding the enzymes responsible for this compound biosynthesis into suitable microbial hosts, such as bacteria or yeast google.comgoogle.com. This enables the host organism to produce this compound by leveraging its own metabolic machinery to provide the necessary precursors google.comgoogle.com.
Research has successfully characterized the functionality of terpene synthases involved in this compound production through heterologous expression in microbial systems oup.comgoogle.comoup.com. For example, the Cananga odorata sesquiterpene synthase CoTPS2, which catalyzes the formation of β-ylangene from FPP, has been functionally characterized in such systems oup.comgoogle.comnih.gov. A key strategy for microbial this compound biosynthesis involves expressing these plant-derived TPS genes in metabolically engineered microorganisms that have been modified to enhance their FPP production capabilities google.comgoogle.com. Common microbial hosts for the heterologous expression of terpene synthases include Escherichia coli and Saccharomyces cerevisiae, owing to their well-understood genetics and ease of manipulation google.comgoogle.comnih.gov.
Process Optimization for Industrial-Scale this compound Production
Optimizing fermentation processes is critical for achieving economically viable production levels of this compound in microbial systems researchgate.net. This requires the refinement of various parameters to enhance microbial growth, improve the supply of precursors, and maximize this compound synthesis and accumulation. Optimization strategies include adjusting the composition of the culture media, temperature, pH, and aeration rates.
Enzyme Engineering and Directed Evolution for Modified this compound Synthases
Enzyme engineering and directed evolution techniques can be employed to modify this compound synthases with the goal of improving their catalytic efficiency, enhancing substrate specificity, or altering their product profile rsc.org. Directed evolution involves introducing random mutations into the gene encoding an enzyme and subsequently selecting for variants that exhibit desired improved characteristics. Enzyme engineering, conversely, often relies on rational design informed by the enzyme's known structure and catalytic mechanism.
While the provided search results did not extensively detail specific examples of enzyme engineering or directed evolution applied directly to this compound synthases, the general principles are applicable to terpene synthases rsc.org. Terpene synthases are recognized for their catalytic promiscuity, frequently producing multiple products from a single substrate oup.comgoogle.comrsc.org. Engineering these enzymes could potentially lead to the development of variants that produce this compound with greater specificity or higher yields, or even synthesize novel this compound derivatives rsc.org. A thorough understanding of the structure-function relationship of this compound synthases, such as CoTPS2, is essential for rational enzyme design efforts oup.comgoogle.com. Computational studies investigating the carbocation rearrangements catalyzed by terpene synthases provide valuable insights into the reaction mechanisms and can inform strategies for enzyme engineering researchgate.netthegoodscentscompany.comperflavory.comebi.ac.uk.
Synthetic Biology Approaches for De Novo this compound Pathway Construction
Synthetic biology offers powerful tools for the de novo construction of metabolic pathways in host organisms, enabling the production of valuable compounds like this compound that may not be naturally synthesized by the host. This approach involves designing and assembling new biological parts, devices, and systems, or redesigning existing ones, to confer new abilities to an organism, such as the production of a specific metabolite. sustainablemanufacturingexpo.comadlittle.com For sesquiterpenes, including this compound, this typically involves engineering microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli, to express the necessary genes and enzymes for the complete biosynthetic pathway. mdpi.comnih.gov
The fundamental building blocks for all terpenoids, including sesquiterpenes like this compound, are the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comfrontiersin.org These precursors are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comfrontiersin.orgnih.govplos.org The MVA pathway is predominantly found in eukaryotes and some prokaryotes, while the MEP pathway is common in bacteria, algae, and plant chloroplasts. frontiersin.orgnih.govplos.org
De novo pathway construction for this compound production in a heterologous host involves introducing the genes encoding the enzymes required to convert simple carbon sources into IPP and DMAPP (either via the MVA or MEP pathway, depending on the host) and then channeling these precursors towards this compound synthesis. nih.govgoogle.comgoogle.com Farnesyl pyrophosphate (FPP), a C15 precursor, is formed by the condensation of IPP and DMAPP, catalyzed by isoprenyl diphosphate (B83284) synthases (IDS). mdpi.complos.orgrsc.org this compound is then synthesized from FPP by a specific sesquiterpene synthase, often referred to as a this compound synthase. mdpi.com
Synthetic biology strategies for optimizing sesquiterpene production, which are applicable to this compound, include optimizing the expression levels of pathway genes, engineering rate-limiting enzymes, and regulating metabolic flux. mdpi.combiotechrep.ir The Design-Build-Test-Learn (DBTL) cycle is a common framework used in synthetic biology to iteratively develop and optimize these engineered biological systems. moleculardevices.com This involves designing genetic constructs, building the engineered organisms, testing their performance (e.g., this compound production levels), and learning from the results to refine the design in subsequent cycles. moleculardevices.com
Research findings indicate that the carbocation cyclization/rearrangement cascade leading to α-ylangene from FPP is a complex process catalyzed by sesquiterpene synthases. researchgate.net Computational studies have explored the potential energy profiles of these rearrangement pathways, suggesting that minimal enzymatic intervention might be required after the initial ionization of FPP for the formation of certain sesquiterpenes, including this compound. researchgate.net
Functional characterization of terpene synthases from various organisms has revealed enzymes capable of producing this compound. For instance, an enzyme (EaMTPSL2) from the red alga Eudesme australicus was shown to utilize FPP to produce a mixture of sesquiterpenes, including α-ylangene. rsc.org Similarly, transcriptome analysis of Pityopsis ruthii identified terpene synthases, and heterologous expression of one such enzyme (PrTPS7) in E. coli resulted in the production of β-ylangene. plos.org These findings highlight potential enzymatic components that can be integrated into de novo this compound biosynthetic pathways in engineered microorganisms.
Q & A
Q. How is Ylangene identified and quantified in plant samples?
Category: Identification & Quantification this compound is typically isolated via solvent extraction or headspace sampling, followed by gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Quantification requires calibration with authentic standards and validation of chromatographic parameters (e.g., retention indices, spectral matching) to ensure precision . For volatile organic compound (VOC) analysis, solid-phase microextraction (SPME) coupled with GC-MS is recommended to minimize artifact formation .
Q. What experimental methods are used to synthesize this compound in vitro?
Category: Biochemical Synthesis Heterologous expression of terpene synthase (TPS) genes in model systems (e.g., E. coli, yeast) enables in vitro synthesis. For example, CoTPS2 from dwarf ylang ylang (Cananga odorata) converts farnesyl pyrophosphate (FPP) into β-ylangene, β-copaene, and β-cubebene. Reaction optimization includes pH adjustment, cofactor supplementation (Mg²⁺/Mn²⁺), and product characterization via GC-MS .
Q. How can researchers detect this compound in complex floral volatile mixtures?
Category: Analytical Techniques Use multidimensional GC (e.g., GC×GC-MS) to resolve co-eluting sesquiterpenes. Spectral deconvolution algorithms and retention index libraries (e.g., NIST, Adams) improve identification accuracy. For trace quantities, selective ion monitoring (SIM) enhances sensitivity .
Advanced Research Questions
Q. What mechanisms explain the multifunctionality of CoTPS2 in producing β-ylangene, β-copaene, and β-cubebene?
Category: Enzyme Kinetics & Structural Biology CoTPS2’s active site flexibility allows divergent carbocation rearrangements. Computational modeling (e.g., molecular dynamics simulations) and site-directed mutagenesis can pinpoint residues governing product specificity. Comparative studies with monofunctional TPSs (e.g., α-bergamotene synthase) may reveal structural determinants of multifunctionality .
Q. How can conflicting data on this compound’s ecological roles be resolved?
Category: Ecological & Evolutionary Context Conduct field experiments pairing VOC emission profiling with insect behavior assays (e.g., olfactometry). Meta-analyses using heterogeneity metrics (e.g., I², H) can assess variability across studies and identify confounding factors (e.g., plant genotype, environmental stress) .
Q. What strategies optimize the reproducibility of this compound-related studies?
Category: Experimental Design Adopt systematic review protocols (e.g., PRISMA) for literature synthesis, ensuring transparency in search strategies and inclusion criteria. Use databases like PubMed and Web of Science for comprehensive retrieval, avoiding overreliance on Google Scholar due to reproducibility limitations .
Q. How can researchers investigate this compound’s stereochemical properties?
Category: Structural Analysis Chiral GC columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY, ROESY) differentiate enantiomers. X-ray crystallography of enzyme-substrate complexes provides atomic-level insights into stereochemical control mechanisms .
Q. What methodologies address gaps in this compound’s biosynthetic pathway?
Category: Metabolic Engineering Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/GC-MS) to identify candidate genes in underrepresented pathway steps. CRISPR-Cas9 knockout studies in model plants can validate gene function .
Q. How do mutations in TPS genes affect this compound production variability?
Category: Genetic Variation Allelic diversity analysis via sequencing (e.g., Sanger, Illumina) and functional assays (e.g., in vitro enzyme activity tests) can correlate SNPs with product profiles. Phylogenetic comparisons across plant lineages may reveal evolutionary drivers of TPS diversity .
Q. What statistical approaches reconcile contradictory findings in this compound bioactivity studies?
Category: Data Analysis Apply mixed-effects models to account for study-specific variables (e.g., extraction methods). Sensitivity analyses and funnel plots detect publication bias, while subgroup analyses explore heterogeneity sources (e.g., geographic origin of plant samples) .
Q. Methodological Notes
- Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use Boolean search terms (e.g., "this compound AND biosynthesis NOT industrial") to filter irrelevant results .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and sequencing data in repositories like GenBank or MetaboLights .
- Ethical Compliance : Ensure plant collection complies with the Nagoya Protocol and local biodiversity regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
